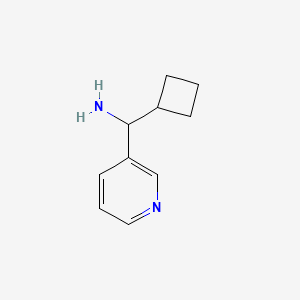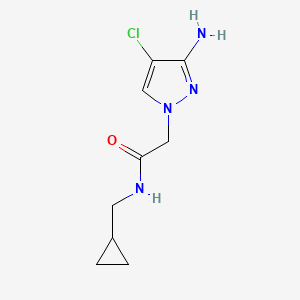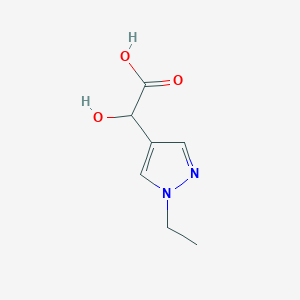
6-Chloro-2-propyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a propyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in refluxing methylisobutylketone (MIBK) to yield the desired benzoxazine derivative .
Another method involves the reduction of nitro ethers with iron in acetic acid or zinc in ammonium chloride. The nitro ethers can be prepared by the alkylation of potassium nitrophenoxides with a 2-bromoester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on human topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
Uniqueness
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
6-chloro-2-propyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-3-10-11(14)13-8-6-7(12)4-5-9(8)15-10/h4-6,10H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
RAOBFSVCLVSPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)








